molecular formula C15H19NO6 B8121848 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No.: B8121848
M. Wt: 309.31 g/mol
InChI Key: ZXGDIEMJGSKIEB-UHFFFAOYSA-N
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Description

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[222]octane-1,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate typically involves multiple steps. One common method starts with the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with 2,5-dioxo-pyrrolidin-1-yl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound shares the bicyclic structure but lacks the ester and pyrrolidinyl groups.

    Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Similar in structure but with different ester groups.

Uniqueness

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to its specific ester and pyrrolidinyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-21-12(19)14-4-7-15(8-5-14,9-6-14)13(20)22-16-10(17)2-3-11(16)18/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGDIEMJGSKIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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